molecular formula C11H11N3O5 B2653824 N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1396575-96-4

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2653824
CAS No.: 1396575-96-4
M. Wt: 265.225
InChI Key: JAIWKUCRNFAMNC-UHFFFAOYSA-N
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Description

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic organic compound that features a furan ring, an isoxazole ring, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide typically involves the following steps:

    Formation of the furan-3-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the isoxazole ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

    Coupling of intermediates: The furan-3-yl and isoxazole intermediates are then coupled using oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The oxalamide moiety can be reduced to form amines or other reduced products.

    Substitution: The isoxazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Furanones, hydroxyfurans.

    Reduction: Amines, hydroxylamines.

    Substitution: Halogenated isoxazoles, substituted furans.

Scientific Research Applications

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets and pathways. The furan and isoxazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The oxalamide moiety may also play a role in binding to proteins or other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(furan-2-yl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide
  • N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(isoxazol-5-yl)oxalamide
  • N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(isoxazol-4-yl)oxalamide

Uniqueness

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide is unique due to the specific positioning of the furan and isoxazole rings, which can influence its reactivity and biological activity. The presence of the oxalamide linkage also provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O5/c15-8(7-1-3-18-6-7)5-12-10(16)11(17)13-9-2-4-19-14-9/h1-4,6,8,15H,5H2,(H,12,16)(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIWKUCRNFAMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(CNC(=O)C(=O)NC2=NOC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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